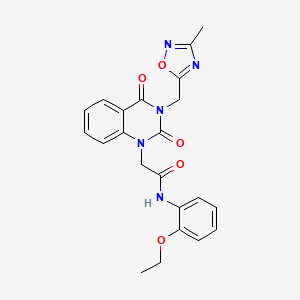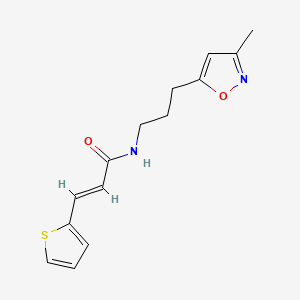
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide, also known as MIPTA, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. MIPTA is a compound that belongs to the family of acrylamide derivatives and has been found to possess a range of interesting biological properties that make it a promising candidate for use in various research fields.
作用機序
The mechanism of action of (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of various enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and replication of cancer cells. This compound has also been found to induce apoptosis by activating various cellular pathways that lead to cell death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in scientific research. This compound has been found to inhibit the activity of various enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and replication of cancer cells. This compound has also been found to induce apoptosis by activating various cellular pathways that lead to cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide has several advantages that make it a promising candidate for use in scientific research. This compound is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for use in cell-based assays. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, there are also some limitations to the use of this compound in scientific research. This compound has not yet been extensively studied in vivo, and its safety and toxicity profiles are not fully understood.
将来の方向性
There are several future directions that could be pursued in the study of (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide. One potential direction is the development of this compound-based anticancer drugs. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. Another potential direction is the study of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to have potential applications in the treatment of these diseases, and further research in this area could lead to the development of new treatments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its safety and toxicity profiles.
合成法
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide can be synthesized using a simple and efficient method that involves the reaction of 3-(3-methylisoxazol-5-yl)propylamine with thiophene-2-carboxylic acid followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide has been found to have a range of potential applications in scientific research. One of the most interesting applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-10-12(18-16-11)4-2-8-15-14(17)7-6-13-5-3-9-19-13/h3,5-7,9-10H,2,4,8H2,1H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJBMGDWCXMXBK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2856912.png)
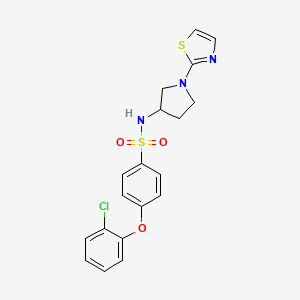
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2856917.png)
![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2856918.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)
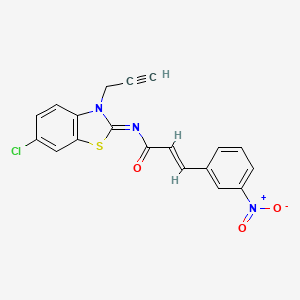
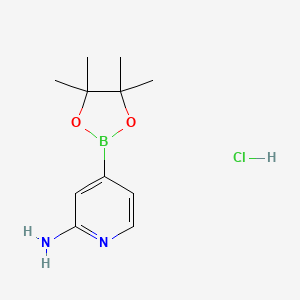
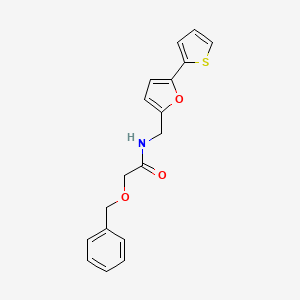
![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)
